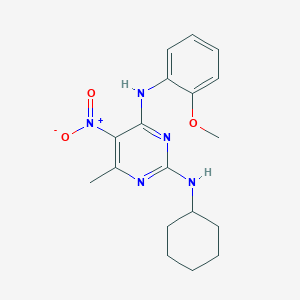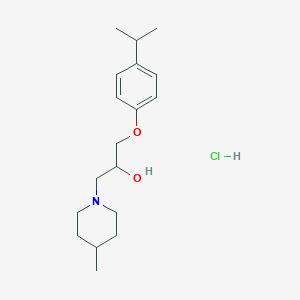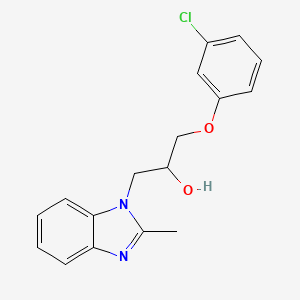![molecular formula C20H26O3 B5172680 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene](/img/structure/B5172680.png)
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological effects of beta-2 adrenergic receptors and their mechanisms of action.
Mécanisme D'action
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 works by selectively binding to beta-2 adrenergic receptors and blocking their activation by endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in cAMP production and a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 can inhibit the relaxation of smooth muscle in the airways, which is mediated by beta-2 adrenergic receptors. In vivo studies have shown that 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 can decrease the heart rate and blood pressure in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 in lab experiments is its high selectivity for beta-2 adrenergic receptors. This allows researchers to study the specific effects of beta-2 adrenergic receptor activation without interference from other adrenergic receptors. However, one limitation of using 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 is its relatively low potency compared to other beta-2 adrenergic receptor antagonists.
Orientations Futures
There are several future directions for research involving 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551. One area of research is the development of more potent and selective beta-2 adrenergic receptor antagonists. Another area of research is the study of the physiological effects of beta-2 adrenergic receptor activation in different tissues and under different conditions. Additionally, the use of 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 in combination with other drugs may provide insights into the complex interactions between different signaling pathways.
Méthodes De Synthèse
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 can be synthesized through a multi-step process. The first step involves the reaction of 4-ethoxyphenol with propylene oxide to form 3-(4-ethoxyphenoxy)propanol. The second step involves the reaction of 3-(4-ethoxyphenoxy)propanol with isopropylmagnesium chloride to form 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene.
Applications De Recherche Scientifique
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 is commonly used in scientific research to study the physiological effects of beta-2 adrenergic receptors. Beta-2 adrenergic receptors are G protein-coupled receptors that are found in many tissues, including the lungs, heart, and skeletal muscle. These receptors play an important role in the regulation of smooth muscle relaxation, glycogenolysis, and lipolysis.
Propriétés
IUPAC Name |
1-ethoxy-4-[3-(3-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-18-9-11-19(12-10-18)22-13-6-14-23-20-8-5-7-17(15-20)16(2)3/h5,7-12,15-16H,4,6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIZBKGMCYDCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5172613.png)

![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
![2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5172640.png)

![9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5172652.png)
![10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5172653.png)
![2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5172661.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5172672.png)
![N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5172684.png)
![1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5172713.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5172721.png)